molecular formula C11H17N3 B13257246 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

Cat. No.: B13257246
M. Wt: 191.27 g/mol
InChI Key: UCGOMOQZWFDSKO-UHFFFAOYSA-N
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Description

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring and the spirocyclic framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine under acidic conditions to form the intermediate, which is then cyclized to yield the spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The spirocyclic structure also contributes to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

8-(2-methylpyrazol-3-yl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H17N3/c1-14-10(3-6-13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3

InChI Key

UCGOMOQZWFDSKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNCC23CCC3

Origin of Product

United States

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